![molecular formula C10H8BrF3O B2584160 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol CAS No. 1532293-36-9](/img/structure/B2584160.png)
1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol is an organic compound with the molecular formula C10H8BrF3O and a molecular weight of 281.07 g/mol It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclopropanol moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzyl bromide with cyclopropanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the formation of the cyclopropanol ring. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopropanol moiety can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropanone, while reduction of the bromine atom can produce 1-[2-Hydroxy-5-(trifluoromethyl)phenyl]cyclopropan-1-ol.
Scientific Research Applications
1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or modulation of enzyme activity. The cyclopropanol moiety can also participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol can be compared with other similar compounds, such as:
[2-Bromo-5-(trifluoromethyl)phenyl]methanol: This compound has a similar structure but lacks the cyclopropanol ring, which may affect its reactivity and binding properties.
2-Bromo-5-(trifluoromethyl)pyridine: This compound contains a pyridine ring instead of a phenyl ring, which can influence its electronic properties and chemical behavior.
2-Chloro-5-(trifluoromethyl)pyrimidine: This compound has a chloro substituent instead of a bromo substituent, which can alter its reactivity in substitution reactions.
The uniqueness of this compound lies in its combination of a bromine atom, a trifluoromethyl group, and a cyclopropanol moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c11-8-2-1-6(10(12,13)14)5-7(8)9(15)3-4-9/h1-2,5,15H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNCHWXCKVKIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)C(F)(F)F)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
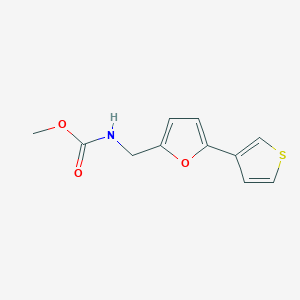
![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2584080.png)
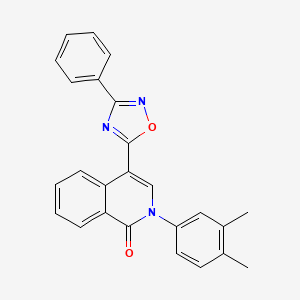
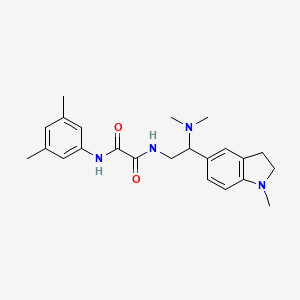
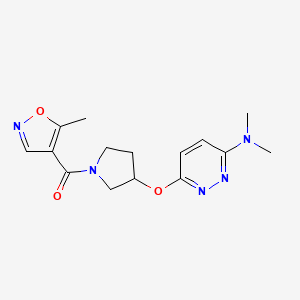
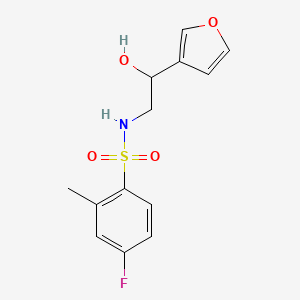
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2584086.png)
![6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2584091.png)
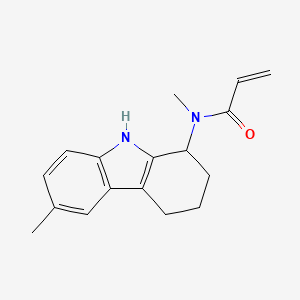

![2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2584094.png)
![6-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2584095.png)
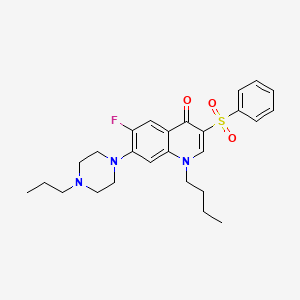
![methyl6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate](/img/structure/B2584099.png)
